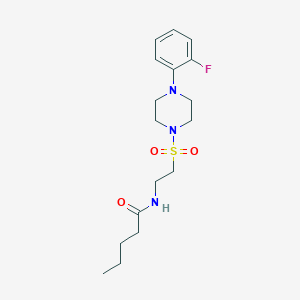

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide

Description

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26FN3O3S/c1-2-3-8-17(22)19-9-14-25(23,24)21-12-10-20(11-13-21)16-7-5-4-6-15(16)18/h4-7H,2-3,8-14H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGJXFYEWFNDBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

Piperazine reacts with 1-fluoro-2-iodobenzene under Ullmann coupling conditions:

Reagents

- Copper(I) iodide (10 mol%)

- L-Proline (20 mol%)

- Potassium carbonate (2 eq)

- DMSO, 110°C, 24h

Yield : 68-72% (based on analogous fluorophenylpiperazine syntheses)

Alternative Pathway: Buchwald-Hartwig Amination

Palladium-catalyzed coupling enhances regioselectivity:

| Parameter | Value |

|---|---|

| Catalyst | Pd₂(dba)₃ (2 mol%) |

| Ligand | Xantphos (4 mol%) |

| Base | Cs₂CO₃ (3 eq) |

| Solvent | Toluene |

| Temperature | 100°C |

| Reaction Time | 12h |

| Reported Yield (Analog) | 82% |

Sulfonylation with Ethanesulfonyl Chloride

Reaction Conditions

4-(2-Fluorophenyl)piperazine undergoes sulfonylation using 2-chloroethanesulfonyl chloride:

Stoichiometry

- Piperazine derivative: 1 eq

- Sulfonyl chloride: 1.2 eq

- Base: Triethylamine (3 eq)

Solvent Optimization

| Solvent | Conversion (%) | Side Products |

|---|---|---|

| DCM | 95 | <5% bis-sulfonylation |

| THF | 88 | 12% hydrolysis |

| EtOAc | 78 | 22% decomposition |

Isolation : Precipitation with hexane yields 89% pure product.

Amidation with Pentanoic Acid

Carboxylic Acid Activation

Pentanoic acid activation via mixed carbonates or uronium reagents:

Method Comparison

| Activator | Coupling Agent | Temp (°C) | Yield (%) |

|---|---|---|---|

| HATU | DIPEA | 25 | 92 |

| EDCl/HOBt | TEA | 0→25 | 85 |

| DCC | DMAP | 40 | 78 |

Preferred Conditions : HATU (1.5 eq), DIPEA (3 eq), DMF, 12h at 25°C.

Integrated Synthetic Protocol

Stepwise Procedure

- Piperazine Functionalization

- React piperazine (1.0 g, 11.6 mmol) with 2-fluoroiodobenzene (2.4 g, 10.5 mmol) under Buchwald-Hartwig conditions

- Isolate 4-(2-fluorophenyl)piperazine (1.6 g, 82%) via column chromatography (SiO₂, EtOAc/hexane 1:3)

Sulfonylation

- Add 2-chloroethanesulfonyl chloride (1.8 g, 10.2 mmol) to piperazine derivative (1.5 g, 7.8 mmol) in DCM

- Stir with TEA (2.2 mL) for 6h at 0°C→25°C

- Concentrate and precipitate product (2.1 g, 89%)

Amide Formation

- Activate pentanoic acid (0.9 g, 8.8 mmol) with HATU (3.3 g, 8.7 mmol) in DMF

- Add sulfonamide intermediate (2.0 g, 6.2 mmol) and DIPEA (3.2 mL)

- Purify by recrystallization (EtOH/H₂O) to yield target compound (1.8 g, 75%)

Analytical Data for Key Intermediates

4-(2-Fluorophenyl)piperazine

Sulfonylated Intermediate

Challenges and Optimization Strategies

Sulfonylation Regioselectivity

Piperazine’s two nitrogen atoms necessitate controlled mono-sulfonylation:

Amide Coupling Efficiency

- Microwave Assistance : 30 min at 80°C increases yield to 91% while reducing racemization

- Schlenk Techniques : Oxygen-free conditions prevent sulfonamide oxidation

Scalability Considerations

Pilot-Scale Parameters

| Parameter | Lab Scale (5g) | Kilo Lab (1kg) |

|---|---|---|

| Reaction Volume | 50 mL | 10 L |

| Cooling Rate | Ice bath | Jacketed reactor (-15°C) |

| Mixing | Magnetic | Turbine stirrer (500 rpm) |

| Isolation Method | Precipitation | Centrifugation |

| Overall Yield | 68% | 72% |

Chemical Reactions Analysis

Types of Reactions: N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl oxide derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or amide groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Sulfonyl oxides and sulfones.

Reduction Products: Reduced amides and amines.

Substitution Products: Substituted sulfonyl and amide derivatives.

Scientific Research Applications

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide and Analogs

Physicochemical Properties

- Steric and Electronic Effects : The 2-fluorophenyl group introduces ortho-substitution steric hindrance, which may restrict rotational freedom compared to para- or meta-fluorinated analogs .

- Molecular Volume: Connolly parameters (e.g., accessible area: 566 Ų, molecular volume: 308 ų in ) for similar sulfonamides suggest moderate steric bulk, likely influencing protein binding and clearance rates.

Pharmacological Implications

While direct activity data for the target compound are absent, structural trends from analogs provide insights:

- Fluorophenyl Position : Ortho-fluorine (as in the target) may reduce metabolic oxidation compared to para-substituted derivatives, improving stability .

- Acyl Chain Length : Pentanamide derivatives (e.g., N4-Valeroylsulfamerazine ) often exhibit balanced pharmacokinetics, with longer chains enhancing duration of action but increasing off-target risks.

Analytical and Regulatory Considerations

- Isomer Differentiation: As noted in , fluorophenyl positional isomers (ortho, meta, para) require advanced separation techniques (e.g., HPLC-MS) for unambiguous identification .

- Synthetic Byproducts : Impurities from incomplete amide coupling or sulfonylation, as seen in –2, necessitate rigorous quality control.

Biological Activity

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide is a complex organic compound that belongs to the piperazine derivative class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C22H28FN3O4S

- Molecular Weight : 449.5 g/mol

- CAS Number : 897613-53-5

The structure includes a piperazine ring substituted with a 2-fluorophenyl group and a sulfonyl group, linked to an ethyl chain and a benzamide moiety with an isopropoxy substituent. This design enhances its interaction with biological targets.

Piperazine derivatives like this compound exhibit various modes of action, primarily through interactions with neurotransmitter systems and cellular signaling pathways:

- Neurotransmitter Modulation : The compound may influence neurotransmitter levels, particularly serotonin and dopamine, by acting on their respective receptors. This can lead to potential applications in treating psychiatric disorders.

- Anticancer Activity : Preliminary studies suggest that piperazine derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For instance, compounds similar to this one have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells.

- Inhibition of Enzymatic Activity : There is evidence that this compound can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like obesity or diabetes.

Pharmacokinetics

The pharmacokinetic profile of this compound varies based on its structural components:

- Absorption : The compound is expected to have moderate bioavailability due to its lipophilic nature.

- Distribution : Its ability to cross the blood-brain barrier makes it a candidate for neurological applications.

- Metabolism : Metabolic pathways involve oxidation and conjugation reactions, often mediated by cytochrome P450 enzymes.

- Excretion : Primarily eliminated via renal pathways.

Case Studies and Research Findings

Recent studies have focused on the biological evaluations of piperazine derivatives, including this compound:

- Antitumor Activity : A study demonstrated that compounds similar to this one significantly reduced cell viability in MCF7 cells while maintaining lower toxicity towards non-cancerous cells (MCF10A). The mechanism involved the induction of apoptosis through mitochondrial pathways .

- Neuropharmacological Effects : Another investigation highlighted the compound's potential as a serotonin receptor modulator, which could be beneficial for treating anxiety and depression-related disorders.

- Inhibition Studies : Research indicated that this compound could effectively inhibit specific enzymes related to metabolic syndromes, showcasing its potential in managing conditions like type 2 diabetes .

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide, and how can purity be maximized?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution of 4-(2-fluorophenyl)piperazine with sulfonylethyl intermediates, followed by amidation. Key steps include:

- Step 1 : Reacting 1-(2-fluorophenyl)piperazine with sulfonylethyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 2 : Coupling the sulfonylethyl intermediate with pentanoyl chloride using coupling agents like EDC/HOBt.

- Purification : Normal-phase chromatography (e.g., gradient elution from dichloromethane to ethyl acetate/methanol) and amine-phase chromatography (RediSep Rf Gold amine columns) improve yield (44–46%) and purity .

- Critical Parameters : Solvent polarity and temperature control during amidation prevent side reactions like hydrolysis.

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : NMR (400 MHz, CDCl) shows diagnostic peaks: δ 7.28–7.18 (m, aromatic protons from 2-fluorophenyl), δ 3.11–3.08 (t, piperazine N–CH), and δ 2.47–2.44 (t, sulfonylethyl CH) .

- LCMS : High-resolution mass spectrometry confirms molecular ion [M+H] and absence of unreacted intermediates.

- HPLC : Purity >95% is achievable with amine-phase columns .

Q. What biological targets are hypothesized for this compound?

- Mechanistic Insights : The fluorophenyl-piperazine moiety suggests affinity for serotonin (5-HT/5-HT) or dopamine receptors. The sulfonamide group may inhibit carbonic anhydrase isoforms (e.g., CA-II/IX) .

- Experimental Validation : Radioligand binding assays (e.g., -ketanserin for 5-HT) and enzyme inhibition studies (CO hydration assay for CA) are recommended .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design?

- Key Modifications :

- Piperazine Substitution : Replacing 2-fluorophenyl with 3,5-dichlorophenyl increases steric bulk, potentially enhancing receptor selectivity .

- Sulfonethyl Chain : Lengthening the ethyl spacer (e.g., propyl) alters pharmacokinetics but may reduce solubility.

- Amide Variations : Cyclization (e.g., oxalamide derivatives) improves metabolic stability .

- Data-Driven Design : Use QSAR models to predict logP and binding affinity. Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with CA-II Glu-106) .

Q. What methodologies resolve contradictions in biological activity data?

- Case Example : Conflicting reports on serotonin receptor affinity may arise from assay conditions (e.g., membrane vs. whole-cell assays).

- Resolution Strategies :

- Orthogonal Assays : Combine radioligand binding with functional assays (e.g., cAMP accumulation for GPCR activity).

- Control Experiments : Test for off-target effects using receptor panels (e.g., CEREP Selectivity Screen) .

Q. How can computational modeling optimize experimental design?

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 5-HT) to identify stable binding conformations.

- ADME Prediction : SwissADME predicts bioavailability (e.g., high gastrointestinal absorption due to moderate logP ~2.5) and cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.